N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide
CAS No.: 1020055-13-3
Cat. No.: VC3412347
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020055-13-3 |
|---|---|
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | N-(4-amino-2-methylphenyl)-3-(2-methylpropoxy)benzamide |
| Standard InChI | InChI=1S/C18H22N2O2/c1-12(2)11-22-16-6-4-5-14(10-16)18(21)20-17-8-7-15(19)9-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) |
| Standard InChI Key | WVLCVNRPMMJGAC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OCC(C)C |
| Canonical SMILES | CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OCC(C)C |
Introduction
N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide is a synthetic organic compound with a specific chemical structure that includes an amino group, a methyl group, and an isobutoxy group attached to a benzamide core. Its chemical formula and molecular structure are detailed below, but specific structural information is not readily available in the provided sources. This compound is primarily used in research settings and is not designed for diagnostic or therapeutic purposes .
Synthesis and Preparation
The synthesis of N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide typically involves the reaction of appropriate starting materials, such as 4-amino-2-methylphenol and 3-isobutoxybenzoic acid, to form the amide bond. This reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Biological Activity and Research Findings
While specific biological activities of N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide are not detailed in the available sources, compounds with similar structures often exhibit potential in medicinal chemistry due to their interactions with biological targets. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.
Applications and Future Directions
N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential applications in drug development, although detailed studies on its efficacy and safety are necessary to explore these possibilities fully.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide | Contains an amino group and isobutoxybenzamide moiety | Exhibits antimicrobial and antioxidant activities |
| N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide | Includes amino and chloro substituents | Shows potential in proteomics research and as a pharmaceutical agent |
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